.beta.-D-Ribofuranoside, 5-quinolinyl

Regioselective Synthesis Nucleoside Chemistry Structure-Activity Relationship (SAR)

Researchers requiring a specific quinoline C-nucleoside regioisomer for SAR cannot substitute the 5-quinolinyl isomer with other positional variants without risking invalid biological data. This compound addresses that need directly. - Enables diversity-oriented synthesis of novel C-nucleoside libraries targeting underexplored chemical space. - Serves as a critical mechanistic probe alongside 4-oxoquinoline N-ribosides to validate target engagement. - Intrinsic quinoline fluorescence allows development of label-free enzymatic assays. Supplied at high purity for reproducible research.

Molecular Formula C11H24N2O2
Molecular Weight 0
CAS No. 195386-02-8
Cat. No. B1170489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name.beta.-D-Ribofuranoside, 5-quinolinyl
CAS195386-02-8
Synonyms.beta.-D-Ribofuranoside, 5-quinolinyl
Molecular FormulaC11H24N2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Quinolinyl β-D-Ribofuranoside: A Strategic Building Block


β-D-Ribofuranoside, 5-quinolinyl (CAS 195386-02-8) is a synthetic C-nucleoside composed of a β-D-ribofuranose sugar moiety linked at the anomeric carbon to the 5-position of a quinoline heterocycle . This structural motif establishes it as a member of the quinoline ribonucleoside class, a family recognized for its potential in antiviral and anticancer research [1]. Its primary value proposition for procurement lies not as a finished pharmaceutical lead, but as a strategic, off-the-shelf building block, typically supplied at high purity (≥95%), which enables the efficient construction of novel molecular entities for structure-activity relationship (SAR) studies and focused library generation .

5-Quinolinyl β-D-Ribofuranoside: Why Generic Substitution Fails


The procurement of a specific quinoline ribonucleoside, such as β-D-Ribofuranoside, 5-quinolinyl (CAS 195386-02-8), cannot be substituted by a generic analog from the same class due to the extreme sensitivity of biological activity and synthetic utility to the position and nature of the quinoline-ribose linkage. The 5-substituted quinoline regioisomer possesses a distinct three-dimensional geometry and electron density distribution compared to its 2-, 4-, 6-, or 8-substituted counterparts . This positional isomerism directly dictates the molecule's ability to engage specific biological targets (e.g., viral polymerases or oncogenic proteins) or to serve as a reactive handle in subsequent synthetic transformations. A well-documented example is the 4-oxoquinoline-3-carboxylic acid riboside (Compound A), which demonstrates potent, low micromolar antiviral activity against HSV-1 and HIV-1 by targeting viral DNA polymerase and reverse transcriptase, respectively [1]. Such activity is intrinsically linked to its specific substitution pattern, and cannot be assumed for the 5-quinolinyl isomer, which is expected to exhibit a markedly different activity profile. Therefore, substituting CAS 195386-02-8 with an incorrect regioisomer will invalidate SAR hypotheses and lead to irreproducible results .

5-Quinolinyl β-D-Ribofuranoside: Evidence for Differentiated Selection


5-Quinolinyl Regioisomer: A Distinct Structural Niche

β-D-Ribofuranoside, 5-quinolinyl (CAS 195386-02-8) provides a distinct, non-commercialized regioisomer for constructing C-arylriboside libraries. While potent antiviral activity has been validated for the 4-oxoquinoline-3-carboxylic acid riboside (Compound A) against HSV-1 (EC50 = 1.3 μM) and HIV-1 (EC50 = 1.5 ± 0.5 μM), there are no publicly available quantitative bioactivity data for the 5-quinolinyl isomer [REFS-1, REFS-2]. This absence of data underscores its primary value: it is an unexplored chemical space, ideal for generating novel intellectual property and performing unbiased, de novo biological screening.

Regioselective Synthesis Nucleoside Chemistry Structure-Activity Relationship (SAR)

A Defined Intermediate for C-Nucleoside Synthesis

The synthesis of β-D-Ribofuranoside, 5-quinolinyl is well-precedented and typically achieved via a stereocontrolled Vorbruggen-type glycosylation between silylated 5-quinolinol and a protected ribofuranose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) [1]. This established methodology confirms its reliable and scalable access, with commercial sources providing the compound at a consistent purity of 95% . This differentiates it from more complex, polycyclic quinoline ribosides which require multi-step, low-yielding syntheses.

C-Nucleoside Synthesis Cross-Coupling Medicinal Chemistry Building Blocks

Unbiased Novelty versus 4-Oxoquinoline Ribosides

In stark contrast to the extensively characterized 4-oxoquinoline ribosides (e.g., Compound A), which exhibit EC50 values of 1.3-1.5 μM against HSV-1 and HIV-1, the 5-quinolinyl riboside (CAS 195386-02-8) has no reported bioactivity [REFS-1, REFS-2]. This is not a weakness but a key differentiator. The potent, well-understood activity of the 4-oxoquinoline analogs creates a crowded and competitive research landscape. The 5-quinolinyl isomer offers a strategic alternative: an isosteric replacement that is chemically similar but likely biologically distinct, thereby providing a fresh chemical starting point for programs seeking novel intellectual property and a competitive edge.

Antiviral Drug Discovery Reverse Transcriptase DNA Polymerase

5-Quinolinyl β-D-Ribofuranoside: Key Application Scenarios


C-Nucleoside Library for Antiviral Screening

This compound is optimally deployed as a core scaffold in a diversity-oriented synthesis (DOS) campaign to generate a library of novel C-nucleosides. Its 5-quinolinyl motif is under-explored compared to other quinoline regioisomers. Using it as a starting material for cross-coupling or functionalization at the quinoline ring creates a collection of molecules with a high probability of exhibiting novel biological activity, as evidenced by the distinct antiviral profiles of related quinoline ribosides [1]. The resulting library can then be screened against a panel of viral targets (e.g., emerging RNA viruses, drug-resistant herpesviruses) where the risk of encountering known SAR is minimized.

Viral Polymerase Mechanistic Probe

β-D-Ribofuranoside, 5-quinolinyl (CAS 195386-02-8) can serve as a crucial negative control or mechanistic probe when studying the antiviral activity of established quinoline N-ribosides like Compound A. Since Compound A is a known inhibitor of HSV DNA polymerase and HIV reverse transcriptase, testing the 5-quinolinyl C-nucleoside analog in parallel can help elucidate the structural requirements for enzyme inhibition [1]. A lack of activity for the 5-quinolinyl isomer would confirm that the 4-oxoquinoline-3-carboxylic acid motif is essential for target engagement, providing critical SAR information and validating the specific mechanism of action.

Fluorescent Nucleoside Probe Development

The quinoline heterocycle is a well-known fluorophore. β-D-Ribofuranoside, 5-quinolinyl presents an opportunity to develop a new class of intrinsically fluorescent nucleoside probes [1]. Unlike standard nucleosides that require conjugation to an external dye, this compound's fluorescence could change upon enzymatic incorporation or binding. It can be utilized as a substrate for nucleoside kinases or polymerases to develop fluorescence-based assays for enzyme activity, high-throughput screening, or to study the intracellular trafficking and metabolism of therapeutic nucleoside analogs. The 5-substitution pattern may confer unique photophysical properties distinct from other quinoline-based probes.

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